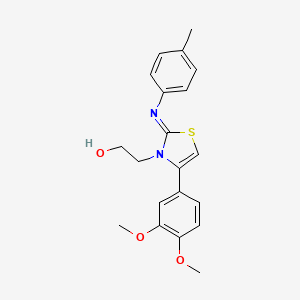

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

Description

(Z)-2-(4-(3,4-Dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a thiazole-derived compound characterized by a 3,4-dimethoxyphenyl group at position 4 of the thiazole ring and a p-tolylimino (para-methyl-substituted phenylimino) moiety at position 2.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-4-7-16(8-5-14)21-20-22(10-11-23)17(13-26-20)15-6-9-18(24-2)19(12-15)25-3/h4-9,12-13,23H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVJMBNRYZNBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Substitution Reactions: The dimethoxyphenyl and p-tolylimino groups are introduced through nucleophilic substitution reactions.

Ethanol Group Addition: The ethanol moiety is added via a nucleophilic addition reaction to the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: Compounds with thiazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine

Pharmaceuticals: Potential use in drug development due to its structural features that may interact with biological targets.

Industry

Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and its substituents can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the thiazole ring, aromatic groups, or the ethanol side chain. Below is a detailed comparison:

Substituent Variations on the Aromatic Rings

- (Z)-2-(4-Phenyl-2-(m-Tolylimino)thiazol-3(2H)-yl)ethanol Hydrobromide () Key Differences: The 3,4-dimethoxyphenyl group in the target compound is replaced with a simple phenyl group at position 4, and the p-tolylimino is substituted with m-tolylimino (meta-methylphenylimino). The meta-methyl group on the imino moiety may alter steric interactions in receptor binding compared to the para-methyl group .

- (Z)-2-(4-(3-Nitrophenyl)-2-(p-Tolylimino)thiazol-3(2H)-yl)ethanol () Key Differences: The 3,4-dimethoxyphenyl group is replaced with a 3-nitrophenyl group. However, it could also reduce solubility due to decreased polarity compared to methoxy groups .

- 2-[(2Z)-4-(4-Isopropylphenyl)-2-(Phenylimino)-1,3-Thiazol-3(2H)-yl]ethanol () Key Differences: The 3,4-dimethoxyphenyl group is replaced with a 4-isopropylphenyl group, and the p-tolylimino is substituted with a phenylimino. The lack of methyl/methoxy groups on the imino phenyl ring may decrease hydrophobic interactions .

Side Chain and Functional Group Modifications

- It features a nitrile group and a complex tertiary amine structure. Impact: The nitrile group increases metabolic stability compared to the ethanol side chain in the target compound. This structural divergence highlights how dimethoxyphenyl groups are leveraged across different pharmacophores for varied biological activities (e.g., calcium channel blockade) .

- Pyrido-Pyrimidinone Derivatives () Key Differences: These compounds incorporate 3,4-dimethoxyphenyl groups into a pyrido[1,2-a]pyrimidin-4-one scaffold instead of a thiazole ring.

Research Implications

The structural nuances of these compounds underscore the importance of substituent selection in drug design. For instance:

- Nitro Groups : Improve reactivity but may introduce toxicity risks.

- Bulkier Substituents : Trade-offs between binding affinity and steric accessibility .

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic compound belonging to the thiazole family, characterized by its unique structural features, including a thiazole ring and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Overview

The compound's structure can be summarized as follows:

- Thiazole Ring : Contains sulfur and nitrogen, contributing to its biological activity.

- Dimethoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- p-Tolylimino Group : May influence the compound's binding affinity and specificity.

The biological activity of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is hypothesized to involve interactions with various enzymes or receptors. The thiazole moiety can modulate enzyme activity or receptor binding, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities. The following table summarizes the predicted activities based on structure-activity relationship (SAR) studies:

| Compound Name | Structural Features | Predicted Biological Activity |

|---|---|---|

| (Z)-2-(4-(3,4-dimethoxyphenyl)... | Thiazole ring, ethanol group | Antimicrobial, anticancer |

| 2-Aminothiazole | Thiazole ring | Broad-spectrum antimicrobial |

| 3-Methoxyphenol | Methoxy group | Antioxidant |

| 2-(p-Tolylimino)thiazole | Imino group, thiazole ring | Anticancer |

Case Studies and Research Findings

- Anticancer Activity : Thiazole derivatives have been studied for their anticancer properties. For instance, compounds with similar thiazole structures have shown inhibition of cancer cell proliferation in vitro and in vivo models. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells by modulating cell cycle regulators and apoptosis-related proteins.

- Antimicrobial Properties : Research has indicated that thiazole-based compounds exhibit antimicrobial activity against various bacterial strains. In one study, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes. For example, certain thiazoles have been shown to inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth in animal models.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(3,4-dimethoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, and how are yields maximized?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A common approach involves:

Thiazole ring formation : Reacting 2-amino-4-(3,4-dimethoxyphenyl)thiazole with p-toluidine and an aldehyde precursor (e.g., veratraldehyde) in ethanol under reflux conditions .

Imine formation : Introducing the p-tolylimino group via Schiff base condensation, catalyzed by acetic acid (2–3 drops) at reflux for 7–12 hours .

Ethanol side-chain incorporation : Functionalization via nucleophilic substitution or ester hydrolysis, depending on precursor availability.

Q. Key Optimization Factors :

Q. Yield Data :

| Step | Yield Range | Purity (HPLC) |

|---|---|---|

| Thiazole formation | 65–75% | ≥90% |

| Imine condensation | 70–85% | ≥95% |

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?

Methodological Answer: Structural confirmation relies on:

Q. Advanced Validation :

- Single-crystal X-ray diffraction resolves stereochemistry (Z-configuration) and bond angles .

- Computational modeling (DFT) predicts electronic properties and reactive sites .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC testing) .

- Structural analogs : Minor substituent changes (e.g., 4-methoxy vs. 3-nitro groups) drastically alter bioactivity .

- Solubility issues : Pre-solubilize compounds in DMSO (<1% v/v) to avoid false negatives .

Case Study :

A derivative with a 3-nitrophenyl group () showed 10× higher antifungal activity than the 4-methoxyphenyl analog (), attributed to electron-withdrawing effects enhancing target binding .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer: SAR studies focus on:

- Thiazole ring modifications :

- Imine group tuning :

Q. Computational Tools :

Q. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer: Stability assays include:

Q. Key Findings :

| Condition | Half-life (h) | Major Degradation Pathway |

|---|---|---|

| pH 2.0 | 4.2 | Imine hydrolysis to thiazole-amine |

| pH 7.4 | 12.8 | Oxidative demethylation |

Q. How do reaction conditions influence the Z/E isomer ratio during synthesis?

Methodological Answer: The Z-configuration (required for bioactivity) is favored by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.